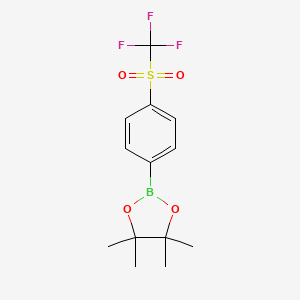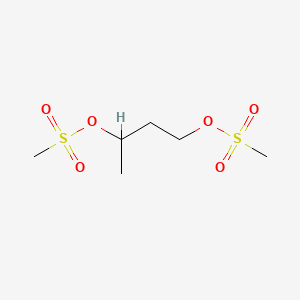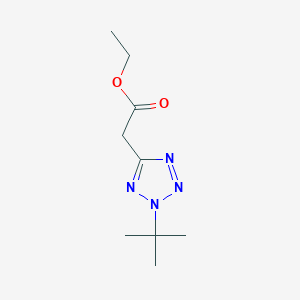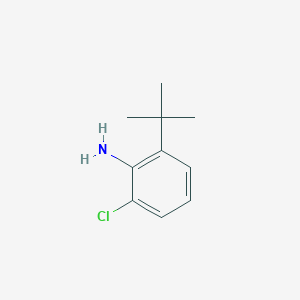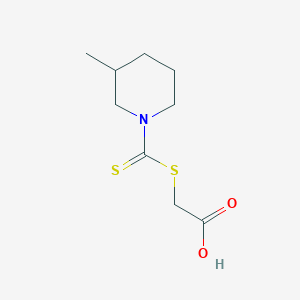![molecular formula C19H19N3O2 B3055536 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione CAS No. 6532-18-9](/img/structure/B3055536.png)
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
Descripción general
Descripción
The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenylpiperazine moiety . Phenylpiperazines are known to have diverse biological effects, including antifungal and antibacterial properties .
Synthesis Analysis
While specific synthesis methods for “1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione” were not found, phenylpiperazine derivatives can be synthesized conventionally by condensing benzimidazole nuclei with various substituted piperazines .Aplicaciones Científicas De Investigación
HIV-1 Inhibition
Research has demonstrated that derivatives of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione, such as azaindole derivatives, have shown potential as inhibitors of HIV-1 attachment. These compounds, including BMS-488043, have been advanced to clinical studies and have demonstrated antiviral activity, reducing viremia in HIV-1-infected subjects in preliminary clinical studies (Wang et al., 2009).
Anticancer Activity
Several derivatives of this compound have been synthesized and shown to have moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
Antimycobacterial Effects
Compounds derived from 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione have shown inhibitory effects on the growth of Mycobacterium tuberculosis, with increased lipophilicity significantly enhancing their antitubercular potency (Malinka & Świątek, 2004).
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with AChE is believed to be a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine in the synaptic cleft, terminating the signal transmission. The inhibition of ache by 1-[(4-phenylpiperazin-1-yl)methyl]-1h-indole-2,3-dione prevents this breakdown, leading to prolonged signal transmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
CAS RN |
6532-18-9 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



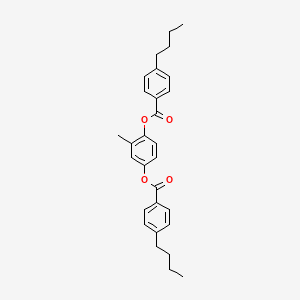
![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)
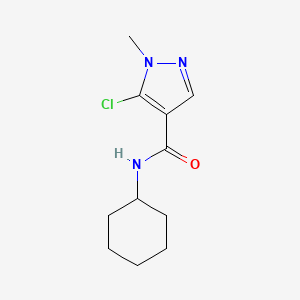
![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)

![2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde](/img/structure/B3055461.png)
